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molecular formula C12H12O4 B3393212 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid CAS No. 202737-28-8

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

Cat. No. B3393212
M. Wt: 220.22 g/mol
InChI Key: HMFWQYJNPXGQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132551B2

Procedure details

1-Benzo[1,3]dioxol-5-yl-cyclobutanecarbonitrile (1.2 g) was slurried in ethylene glycol (10 mL) in a pressure tube and a large excess of KOH (1 g) was added. The tube was sealed and heated at 180° C. for 24 hours, cooled, poured into 100 mL of water, acidified with 1N HCl, extracted with ether, and the ether extracts were concentrated in vacuo and chromatographed on silica gel with an ethyl acetate:hexane:acetic acid mixture to give the desired 1-benzo[1,3]dioxol-5-yl-cyclobutanecarboxylic acid (850 mg, 65%). Data for this acid: MS 220 (M); 1H NMR (300 MHz, CDCl3): δ 11.4–11.8 (br. s, 1H), 2.78–6.85 (m, 3H), 5.95 (s, 2H) 2.75–2.85 (m, 2H), 2.40–2.55 (m, 2H), 1.8–2.2 (m, 2H); 13C NMR (75 MHz, CDCl3): δ 182.9, 147.9, 146.7, 137.2, 119.8, 108.2, 107.5, 101.3, 52.2, 32.6, 16.7.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([C:14]#N)[CH2:13][CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1.[OH-:16].[K+].[OH2:18].Cl>C(O)CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([C:14]([OH:18])=[O:16])[CH2:13][CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2(CCC2)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the ether extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with an ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2(CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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